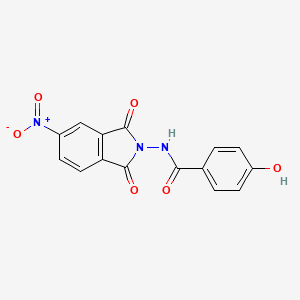
4-hydroxy-N-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-hydroxy-N-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide, also known as HNDI, is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. HNDI is a small molecule inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair mechanisms. The inhibition of PARP has been shown to enhance the efficacy of DNA-damaging agents, making it a promising target for cancer therapy.
作用機序
4-hydroxy-N-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide works by inhibiting the activity of PARP, an enzyme that plays a crucial role in DNA repair mechanisms. When DNA is damaged, PARP is activated and helps to repair the damage. However, in cancer cells, PARP is overactivated, leading to increased DNA repair and resistance to DNA-damaging agents. By inhibiting PARP, 4-hydroxy-N-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide enhances the efficacy of DNA-damaging agents, leading to increased cancer cell death.
Biochemical and Physiological Effects:
4-hydroxy-N-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide has been shown to have a selective inhibitory effect on PARP, with minimal effects on other enzymes and cellular processes. This selectivity is important for reducing the potential side effects of the drug. 4-hydroxy-N-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide has also been shown to have good oral bioavailability, making it a promising candidate for clinical use.
実験室実験の利点と制限
One of the main advantages of 4-hydroxy-N-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide is its ability to sensitize cancer cells to DNA-damaging agents, making it a promising candidate for combination therapy in cancer treatment. However, one of the limitations of 4-hydroxy-N-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide is its potential toxicity to normal cells, which can lead to unwanted side effects. Further research is needed to determine the optimal dosing and treatment regimen for 4-hydroxy-N-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide.
将来の方向性
There are several future directions for research on 4-hydroxy-N-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide. One area of interest is the development of combination therapies that include 4-hydroxy-N-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide and other DNA-damaging agents. Another area of interest is the development of 4-hydroxy-N-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide analogs with improved selectivity and efficacy. Additionally, further research is needed to determine the optimal treatment regimen and dosing for 4-hydroxy-N-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide in clinical settings.
合成法
4-hydroxy-N-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide can be synthesized using a multistep process involving the reaction of 5-nitroisophthalic acid with 4-aminophenol, followed by the addition of acetic anhydride and sulfuric acid. The resulting intermediate is then treated with nitric acid to yield the final product, 4-hydroxy-N-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide.
科学的研究の応用
4-hydroxy-N-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide has been extensively studied for its potential therapeutic applications in cancer treatment. PARP inhibitors, such as 4-hydroxy-N-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide, have been shown to sensitize cancer cells to DNA-damaging agents, such as radiation and chemotherapy. This combination therapy has been shown to be effective in the treatment of various types of cancer, including breast, ovarian, and pancreatic cancer.
特性
IUPAC Name |
4-hydroxy-N-(5-nitro-1,3-dioxoisoindol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9N3O6/c19-10-4-1-8(2-5-10)13(20)16-17-14(21)11-6-3-9(18(23)24)7-12(11)15(17)22/h1-7,19H,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLXXLRRQLOJEES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NN2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-hydroxy-N-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

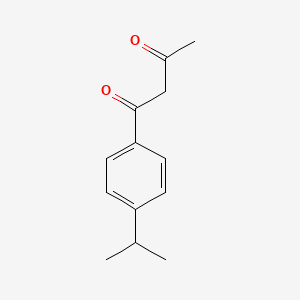

![N'-[2-(1,3-benzodioxol-5-yl)-1-methylethylidene]nicotinohydrazide](/img/structure/B5809632.png)
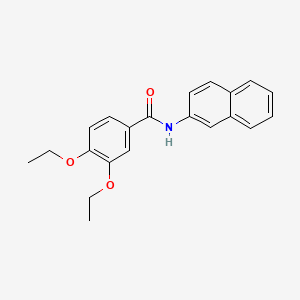
![4-({2-[(3-chlorobenzyl)oxy]benzylidene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5809639.png)
![N-(4-methoxyphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]ethanesulfonamide](/img/structure/B5809641.png)
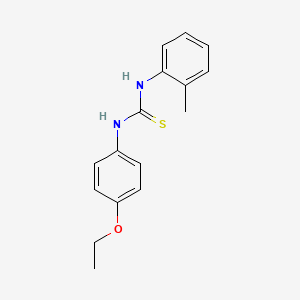
![5-[(1-{4-[(2-chlorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-2,4-imidazolidinedione](/img/structure/B5809649.png)
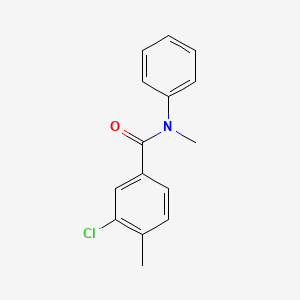
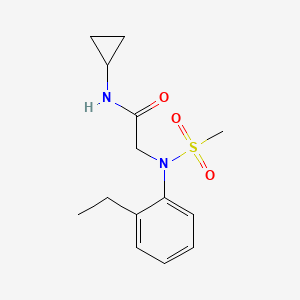

![1-(3,4-dichlorophenyl)-4-[3-(2-furyl)-2-propen-1-ylidene]-3,5-pyrazolidinedione](/img/structure/B5809673.png)
![N-(2,3-dichlorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B5809682.png)
![5-chloro-3-[2-oxo-2-(2-thienyl)ethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5809698.png)